3-(4-nitroanilino)-2-phenyl-1H-inden-1-one
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Overview
Description
3-(4-nitroanilino)-2-phenyl-1H-inden-1-one is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group attached to an aniline moiety, which is further connected to a phenyl group and an indenone structure
Mechanism of Action
Target of Action
It’s known that nitroaniline derivatives, such as 4-nitroaniline, are used as intermediates in the production of dyes, pesticides, pharmaceutical products, explosives, and rubber . They can interact with various biological targets, depending on their specific chemical structure and the presence of functional groups .
Mode of Action
For instance, 4-nitroaniline can be reduced to form 4-phenylenediamine, which is less harmful . The reduction process involves the transfer of an electron from a reductant to the 4-nitroaniline molecule .
Biochemical Pathways
For example, 4-nitroaniline is known to be one of the most potent MetHb inducers, which can lead to methemoglobinemia .
Pharmacokinetics
Studies on similar compounds like 2-methoxy-4-nitroaniline suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . These properties can impact the compound’s bioavailability and its overall effect on the body.
Result of Action
For instance, 4-nitroaniline can lead to methemoglobinemia, liver damage, and other health issues .
Action Environment
The action of 3-[(4-nitrophenyl)amino]-2-phenyl-1H-inden-1-one can be influenced by various environmental factors. For example, the presence of reducing agents can facilitate the reduction of nitroaniline compounds . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitroanilino)-2-phenyl-1H-inden-1-one typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.
Formation of Indenone: The indenone structure is synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling 4-nitroaniline with the synthesized indenone under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-nitroanilino)-2-phenyl-1H-inden-1-one undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Reduction: 3-(4-aminoanilino)-2-phenyl-1H-inden-1-one.
Substitution: Halogenated or nitrated derivatives of the original compound.
Oxidation: Quinone derivatives.
Scientific Research Applications
3-(4-nitroanilino)-2-phenyl-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
4-nitroaniline: A simpler analog with similar nitro and aniline functionalities.
2-phenyl-1H-inden-1-one: Lacks the nitroanilino group but shares the indenone structure.
3-nitroaniline: Another isomer with the nitro group in a different position.
Uniqueness
3-(4-nitroanilino)-2-phenyl-1H-inden-1-one is unique due to its combination of the nitroanilino group with the indenone structure, which imparts distinct chemical reactivity and potential biological activity . This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-nitroanilino)-2-phenylinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-21-18-9-5-4-8-17(18)20(19(21)14-6-2-1-3-7-14)22-15-10-12-16(13-11-15)23(25)26/h1-13,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOXVFAPQGNOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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